Cas no 955643-85-3 (N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide)

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide
- N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
- 955643-85-3
- AKOS024647181
- F2416-0715
- N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
-
- インチ: 1S/C19H20N2O2S/c22-18(11-17-2-1-9-24-17)20-16-6-5-13-7-8-21(12-15(13)10-16)19(23)14-3-4-14/h1-2,5-6,9-10,14H,3-4,7-8,11-12H2,(H,20,22)
- InChIKey: TZWITZWMJXNXRU-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=C(C=C1)CCN(C(C1CC1)=O)C2)(=O)CC1SC=CC=1
計算された属性
- せいみつぶんしりょう: 340.12454906g/mol
- どういたいしつりょう: 340.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 494
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2416-0715-50mg |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide |
955643-85-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2416-0715-5μmol |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide |
955643-85-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2416-0715-3mg |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide |
955643-85-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2416-0715-10mg |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide |
955643-85-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2416-0715-15mg |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide |
955643-85-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2416-0715-2mg |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide |
955643-85-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2416-0715-100mg |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide |
955643-85-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2416-0715-10μmol |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide |
955643-85-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2416-0715-20μmol |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide |
955643-85-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2416-0715-40mg |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide |
955643-85-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamideに関する追加情報
Comprehensive Overview of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (CAS 955643-85-3)
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (CAS 955643-85-3) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule combines a tetrahydroisoquinoline core with cyclopropanecarbonyl and thiophene moieties, making it a subject of interest for its potential therapeutic applications. Researchers are particularly intrigued by its unique pharmacophore, which may contribute to interactions with biological targets such as enzymes or receptors.
The compound’s molecular structure features a 1,2,3,4-tetrahydroisoquinoline scaffold, a common motif in medicinal chemistry known for its versatility in drug design. The addition of a cyclopropanecarbonyl group at the 2-position and a thiophen-2-yl acetamide side chain at the 7-position enhances its potential for selective binding and metabolic stability. These attributes align with current trends in drug discovery, where researchers prioritize compounds with improved bioavailability and target specificity.
In recent years, the scientific community has explored N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide for its potential role in addressing unmet medical needs. For instance, its structural analogs have been investigated for their activity in neurological disorders and inflammatory conditions, reflecting broader industry interest in small-molecule therapeutics. This compound’s CAS number 955643-85-3 serves as a critical identifier in databases like PubChem and Reaxys, facilitating collaborative research and data sharing.
From a synthetic chemistry perspective, the preparation of CAS 955643-85-3 involves multi-step organic transformations, including amide coupling and cyclization reactions. These methods are often optimized for yield and purity, as impurities can significantly impact biological assay results. The compound’s physicochemical properties, such as solubility and logP, are also carefully characterized to ensure compatibility with in vitro and in vivo studies.
Given the growing demand for precision medicine and targeted therapies, N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide represents a promising candidate for further investigation. Its structure-activity relationship (SAR) studies could reveal insights into optimizing efficacy and reducing off-target effects. Additionally, the integration of AI-driven drug discovery tools may accelerate the identification of its potential applications, a topic frequently searched by researchers and industry professionals.
Beyond its pharmaceutical potential, this compound exemplifies the intersection of organic synthesis and computational chemistry. Modern techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are often applied to predict its interactions with biological targets. Such approaches align with the broader shift toward data-driven research, a hot topic in scientific forums and publications.
In summary, N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (CAS 955643-85-3) is a compelling subject for both academic and industrial research. Its intricate design and potential therapeutic relevance make it a standout example of innovation in medicinal chemistry. As the field continues to evolve, this compound may play a pivotal role in advancing next-generation therapeutics, addressing some of the most pressing challenges in human health.
955643-85-3 (N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide) 関連製品
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